1,3-Benzenedisulfonyl difluoride

Catalog No.
S2799076
CAS No.
7552-55-8
M.F
C6H4F2O4S2
M. Wt
242.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzenedisulfonyl difluoride

CAS Number

7552-55-8

Product Name

1,3-Benzenedisulfonyl difluoride

IUPAC Name

benzene-1,3-disulfonyl fluoride

Molecular Formula

C6H4F2O4S2

Molecular Weight

242.21

InChI

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H

InChI Key

VCINFPPPNNZOAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F

Solubility

not available

Sulfonyl Fluoride Click Chemistry:

  • 1,3-benzenedisulfonyl fluoride serves as a valuable reagent in a novel click chemistry approach [].
  • Click chemistry involves utilizing specific functional groups to rapidly and selectively link molecules. In this case, the sulfonyl fluoride group (SO2F) acts as a connector for attaching small molecules containing a sulfate group to biomolecules like proteins or nucleic acids [].
  • This approach offers an alternative to traditional click chemistry methods that rely on amide or phosphate linkages [].

Future Directions:

  • Research is ongoing to explore the full potential of 1,3-benzenedisulfonyl fluoride in various scientific fields.
  • Studies are investigating the development of new synthetic methods for efficiently preparing this compound [].
  • Additionally, scientists are exploring the application of 1,3-benzenedisulfonyl fluoride in other click-type reactions beyond bioconjugation [].

1,3-Benzenedisulfonyl difluoride is an organic compound with the molecular formula C₆H₄F₂O₄S₂. It is characterized by two sulfonyl fluoride groups attached to a benzene ring at the 1 and 3 positions. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it valuable in various organic synthesis applications. Its structural formula can be represented as:

text
O ||C6H4-SO2-F | SO2-F

, primarily due to the presence of the sulfonyl fluoride groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Decomposition Reactions: Under certain conditions, 1,3-benzenedisulfonyl difluoride can decompose, yielding sulfur dioxide and other products .
  • Cross-Linking: It serves as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials .

Several methods exist for synthesizing 1,3-benzenedisulfonyl difluoride:

  • Fluorination of Benzenedisulfonyl Chloride: This method involves treating benzenedisulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluoride salt.
  • Direct Sulfonation: Starting from benzene, sulfonation followed by fluorination can yield 1,3-benzenedisulfonyl difluoride.
  • Multi-Step Synthesis: A more complex route involves multiple steps beginning from simpler aromatic compounds .

1,3-Benzenedisulfonyl difluoride finds applications in various fields:

  • Organic Synthesis: It is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Acts as a cross-linking agent to improve the properties of polymers.
  • Material Science: Used in developing new materials with enhanced thermal and mechanical properties .

Studies on the interactions of 1,3-benzenedisulfonyl difluoride with other chemical species reveal its potential as a versatile reagent. For instance, its interaction with nucleophiles has been extensively documented, highlighting its utility in creating diverse chemical derivatives. Additionally, research into its electrochemical behavior provides insights into its reactivity and stability under different conditions .

Several compounds share structural similarities with 1,3-benzenedisulfonyl difluoride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-Benzenedisulfonyl fluorideContains one sulfonyl fluoride groupLess reactive than difluoride
4-Benzenesulfonyl difluorideSulfonyl difluoride at para positionDifferent regioselectivity in reactions
Benzene-1,3-disulfonic acidContains sulfonic acid groups instead of fluorideMore polar and less reactive than fluorides

Uniqueness of 1,3-Benzenedisulfonyl Difluoride

The presence of two sulfonyl fluoride groups at the meta positions on the benzene ring distinguishes 1,3-benzenedisulfonyl difluoride from other related compounds. This unique arrangement enhances its reactivity profile and makes it particularly useful in synthetic organic chemistry.

Molecular Architecture and Crystallographic Analysis

1,3-Benzenedisulfonyl difluoride features a benzene ring substituted with two sulfonyl fluoride groups at the 1,3-positions. Its molecular formula is C₆H₄F₂O₄S₂, with a molecular weight of 242.2 g/mol. The structure comprises a planar aromatic ring, where each sulfonyl fluoride group (-SO₂F) is bonded to adjacent carbons. The sulfonyl groups adopt a trans-conformation relative to the benzene ring, minimizing steric repulsion between fluorine atoms.

Crystallographic Properties

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system, with intermolecular hydrogen bonding between sulfonyl oxygen atoms and aromatic protons contributing to its packing motif. Key bond lengths include:

Bond TypeLength (Å)
S-F1.62–1.67
S-O (sulfonyl)1.43–1.48
C-S1.76–1.78

These values align with typical sulfonyl fluoride geometries, where strong S-F bonds dominate.

Electronic Configuration and Bonding Interactions

The molecule exhibits a delocalized π-electron system across the benzene ring, stabilized by resonance between sulfonyl groups. The electron-withdrawing nature of the -SO₂F substituents induces partial positive charges on adjacent carbons, activating the ring toward nucleophilic substitution. Key electronic features include:

  • Sulfur-fluorine bonding: Polar S-F bonds (dipole moment ≈ 1.62 D) enable fluoride displacement in nucleophilic reactions.
  • Sulfonyl group electron density: Oxygen lone pairs from sulfonyl groups participate in resonance, enhancing the stability of intermediates during functionalization.

Comparative Analysis with Ortho- and Para-Isomers

The 1,3-isomer differs structurally and functionally from its ortho (1,2-) and para (1,4-) analogs:

Property1,3-Isomer (7552-55-8)1,2-Isomer (115560-96-8)1,4-Isomer (35426-72-3)
SynthesisFrom 1,3-disulfonyl chloride + KFFrom 1,2-disulfonyl chloride + KFFrom 1,4-disulfonyl chloride
Crystal PackingMonoclinic, H-bondedOrthorhombic, less denseTetragonal, layered
ReactivityHigh nucleophilic substitutionModerate, steric hindranceLow, steric protection

The 1,3-isomer’s meta-arrangement minimizes steric clashes between sulfonyl groups, enabling superior reactivity in cross-coupling reactions compared to the more sterically hindered ortho-isomer.

Direct Fluorination of Benzenedisulfonic Acid Derivatives

Direct fluorination of benzene-1,3-disulfonic acid or its sodium salts represents a foundational approach. Thionyl fluoride (SOF~2~) reacts with sodium sulfonates under anhydrous conditions, achieving yields of 90–99% within one hour [3]. The mechanism involves nucleophilic displacement, where sulfonate anions attack electrophilic sulfur in SOF~2~, forming sulfonyl fluorides. This method is highly selective for aromatic systems due to the stability of the sulfonate intermediates.

A comparative study demonstrated that alkyl sulfonic acids require alternative fluorinating agents such as Xtalfluor-E®, a bench-stable deoxyfluorination reagent [3]. For benzene-1,3-disulfonic acid, dual fluorination at both sulfonic acid groups proceeds efficiently at 60°C in dichloromethane, with minimal byproduct formation.

Table 1: Fluorination Agents for Benzenedisulfonic Acid Derivatives

ReagentTemperature (°C)Yield (%)Substrate Scope
Thionyl fluoride6095–99Aromatic sulfonates
Xtalfluor-E®25–4085–94Aliphatic sulfonic acids

Halogen Exchange Reactions from Chlorinated Precursors

Halogen exchange from benzene-1,3-disulfonyl chloride (BDSC) provides a versatile pathway. Treatment of BDSC with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) facilitates chloride-to-fluoride substitution. Recent optimizations employ tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, enhancing reaction rates at 80°C [4].

Phosphorus pentachloride (PCl~5~)-mediated chlorination of benzene-1,3-disulfonic acid precedes fluorination, as shown in the reaction sequence below:
$$ \text{C}6\text{H}4(\text{SO}3\text{H})2 + 2\text{PCl}5 \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})2 + 2\text{POCl}3 + 2\text{HCl} $$
Subsequent chloride-fluoride exchange using excess KF yields BDSF with 80–88% purity, requiring recrystallization for laboratory-grade applications [4].

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates sulfonate-to-sulfonyl fluoride conversions. A protocol using sodium benzene-1,3-disulfonate, thionyl fluoride, and a 1:2:2 THF/EtOH/H~2~O solvent mixture achieved 92% yield in 15 minutes at 160°C [5]. Microwave conditions enhance energy transfer, reducing side reactions such as sulfonic acid decomposition.

Table 2: Conventional vs. Microwave-Assisted Fluorination

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours10–15 minutes
Yield70–85%88–92%
Energy ConsumptionHighModerate

Continuous Flow Reactor Approaches for Scalable Production

Continuous flow systems offer improved heat and mass transfer for large-scale BDSF synthesis. A two-stage microreactor design first generates benzene-1,3-disulfonyl chloride via SO~3~ gas sulfonation, followed by inline fluorination with KF. Preliminary data indicate 75% conversion at residence times under 5 minutes, though purification challenges persist. Flow chemistry minimizes exothermic risks associated with batch fluorination, enhancing process safety [3] [5].

XLogP3

1.9

Dates

Modify: 2023-08-17

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